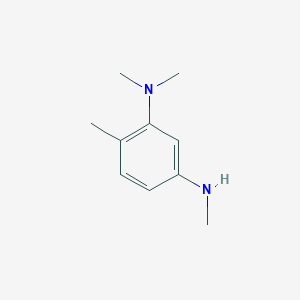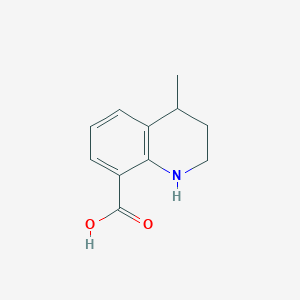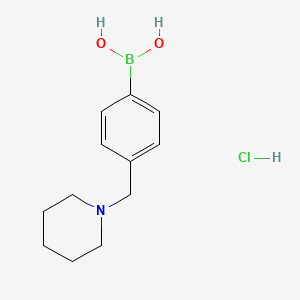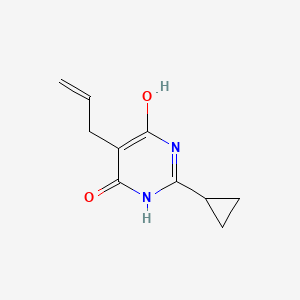
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Overview
Description
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, also known as N,N,N’,N’-tetramethyl-1,2-benzenediamine, is a chemical compound with the formula C10H16N2 . It contains a total of 28 atoms; 16 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 28 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine is 164.2474 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
High-Pressure Reactions and Cyclization
The SNAr reaction of diamines under high pressure demonstrates the formation of cyclization products, showing how diamines, including structures related to 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, react under specific conditions to form complex cyclic structures. This process is crucial for understanding the chemical behavior of diamines in high-pressure environments, which has implications for synthesizing new materials and chemicals (Ibata, Zou, & Demura, 1995).
Ligand Properties and Coordination Chemistry
Research on nitrogen heterosuperbenzenes as novel ligands demonstrates the potential of nitrogen-rich aromatic compounds in forming complexed structures with metals. These studies show the significant impact of metal coordination on the absorption and emission properties of these compounds, contributing to the development of materials with unique optical properties (Draper, Gregg, Schofield, Browne, Duati, Vos, & Passaniti, 2004).
Phosphorus–Nitrogen Compounds
The synthesis and investigation of phosphorus–nitrogen compounds, including spiro- and crypta-phosphazene derivatives, expand the understanding of the structural and spectral properties of these compounds. This research contributes to the broader knowledge of phosphazene chemistry, important for applications in materials science and catalysis (Ilter, Çaylak, Işıklan, Asmafiliz, Kılıç, & Hökelek, 2004).
Polyimide Synthesis
Studies on the synthesis and properties of polyimides from diamines, including those with bulky substituents, are crucial for developing advanced polymeric materials with high thermal stability and mechanical strength. These materials have significant applications in the aerospace, electronics, and coatings industries, highlighting the importance of diamines in polymer chemistry (Liaw & Liaw, 1996).
Safety and Hazards
While specific safety and hazard information for 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine was not found, it’s generally recommended to avoid dust formation, wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Mechanism of Action
Target of Action
The primary targets of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine are currently unknown. This compound is a derivative of tetramethylbenzene , a group of aromatic hydrocarbons . .
Mode of Action
As a derivative of tetramethylbenzene , it may interact with its targets in a similar manner to other aromatic hydrocarbons . .
properties
IUPAC Name |
1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDWBGIERFZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)



![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)